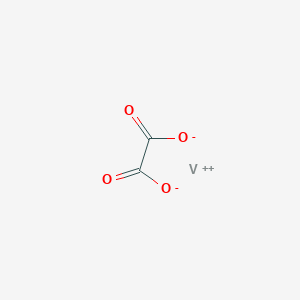
Yttrium(III) nitrate tetrahydrate
Übersicht
Beschreibung
Yttrium(III) nitrate tetrahydrate is an inorganic chemical compound of yttrium from the group of nitrates . It is used to make yttrium-based surfactant mesophases which are promising as adsorbing agents as well as for optically functional species .
Synthesis Analysis
Yttrium(III) nitrate can be prepared by dissolving the corresponding metal oxide in 6 mol/L nitric acid: Y2O3 + 6 HNO3 → 2 Y(NO3)3 + 3 H2O .
Molecular Structure Analysis
The molecular formula of Yttrium(III) nitrate tetrahydrate is Y(NO3)3 · 4H2O. It has a molecular weight of 346.98 g/mol .
Chemical Reactions Analysis
The thermal decomposition of yttrium nitrate hexahydrate is a complex condensation process generating a tetramer arrangement Y4O4(NO3)4 formed by alternating yttrium and oxygen atoms .
Physical And Chemical Properties Analysis
Yttrium(III) nitrate tetrahydrate has a molecular weight of 346.98 g/mol . It forms only colorless compounds . Yttrium forms a water-insoluble fluoride, hydroxide, and oxalate, but its bromide, chloride, iodide, nitrate, and sulfate are all soluble in water .
Wissenschaftliche Forschungsanwendungen
Preparation of Yttrium Oxide Nanoparticles
Yttrium(III) nitrate tetrahydrate acts as a precursor for the preparation of yttrium oxide nanoparticles . These nanoparticles have various applications in fields like medicine, electronics, and energy.
Nanoscale Coatings of Carbon Composites
This compound is used for creating nanoscale coatings of carbon composites . These coatings enhance the properties of the composites, making them suitable for advanced applications in aerospace and automotive industries.
Surfactant Mesophases
Yttrium(III) nitrate tetrahydrate is an effective yttrium source for the preparation of yttrium-based surfactant mesophases . These mesophases are promising as adsorbing agents and in optically functional materials.
Catalyst in Organic Synthesis
Yttrium(III) nitrate can be used as a catalyst in organic synthesis . It can facilitate various reactions, enhancing the efficiency and selectivity of the synthesis process.
Preparation of Yttrium-based Metal-Organic Frameworks
This compound serves as a precursor for some yttrium-containing materials, such as yttrium-based metal-organic frameworks . These frameworks have potential applications in gas storage, separation, and catalysis.
Superconducting Materials
Yttrium(III) nitrate tetrahydrate is used in the preparation of superconducting materials . These materials have zero electrical resistance and are used in magnetic resonance imaging (MRI), magnetic levitation trains, and other high-tech applications.
Wirkmechanismus
Target of Action
Yttrium(III) nitrate tetrahydrate is primarily used as a source of Yttrium 3+ cations . These cations play a crucial role in the synthesis of various yttrium-containing materials .
Mode of Action
The compound interacts with its targets by providing Yttrium 3+ cations . These cations are essential for the formation of several yttrium-based materials, such as Y4Al2O9, YBa2Cu3O6.5+x, and yttrium-based metal-organic frameworks .
Biochemical Pathways
It’s known that the yttrium 3+ cations provided by the compound are integral to the synthesis of various yttrium-containing materials . These materials can have diverse applications, ranging from adsorbing agents to optically functional species .
Result of Action
The primary result of Yttrium(III) nitrate tetrahydrate’s action is the formation of yttrium-containing materials . These materials have various applications, such as the creation of yttrium-based surfactant mesophases, which show promise as adsorbing agents and for optically functional species .
Safety and Hazards
Yttrium(III) nitrate tetrahydrate may intensify fire as it is an oxidizer. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
yttrium(3+);trinitrate;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3NO3.4H2O.Y/c3*2-1(3)4;;;;;/h;;;4*1H2;/q3*-1;;;;;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKAJAPEZSHSLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.[Y+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8N3O13Y | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583449 | |
| Record name | Yttrium nitrate--water (1/3/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Yttrium(III) nitrate tetrahydrate | |
CAS RN |
13773-69-8 | |
| Record name | Yttrium nitrate--water (1/3/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Yttrium(III) nitrate tetrahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does the choice of Yttrium(III) nitrate tetrahydrate as a precursor impact the quality of the Y2O3 insulator compared to other precursors?
A: The research paper compares Yttrium(III) nitrate tetrahydrate with other precursors like Yttrium(III) acetate hydrate, Yttrium isopropoxide oxide, and Yttrium(III) tris (isopropoxide) for fabricating Y2O3 insulators. While the paper doesn't find Yttrium(III) nitrate tetrahydrate to be the optimal choice, it highlights the importance of precursor selection on the final film properties. The study found that Y2O3 films derived from the acetate precursor, after undergoing UV/ozone treatment, exhibited superior qualities, including a uniform and smooth surface morphology and a lower number of oxygen vacancy defects []. These factors contributed to the fabrication of capacitors with lower current leakage and a more stable dielectric constant, indicating a higher quality insulator compared to those derived from Yttrium(III) nitrate tetrahydrate.
Q2: What analytical techniques were employed to characterize the Y2O3 films produced using Yttrium(III) nitrate tetrahydrate?
A2: The researchers utilized a combination of techniques to characterize the Y2O3 films:
- Grazing-incidence X-ray diffraction: This technique was employed to examine the crystalline structure of the fabricated Y2O3 films [].
- Scanning probe microscopy: This method was used to analyze the surface morphology and roughness of the films, providing insights into the uniformity and quality of the coating [].
- X-ray spectroscopy: This technique was employed for chemical component analysis, helping to identify the elemental composition and potential impurities within the Y2O3 films [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















